

# Z-Dap-OH: A Technical Guide for the Senior Application Scientist

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## Compound of Interest

Compound Name: Z-Dap-OH

Cat. No.: B554793

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## Introduction: The Versatility of a Non-Proteinogenic Amino Acid

In the landscape of modern drug discovery and peptide chemistry, non-proteinogenic amino acids offer a vast toolkit for modulating the pharmacological properties of bioactive peptides and designing novel therapeutic agents. Among these, N $\alpha$ -Benzyloxycarbonyl-L-2,3-diaminopropionic acid (**Z-Dap-OH**) has emerged as a particularly valuable building block. Its unique bifunctional nature, possessing both a protected  $\alpha$ -amino group and a reactive  $\beta$ -amino group, allows for the creation of complex peptide architectures, including branched and cyclic structures.<sup>[1]</sup> This guide provides an in-depth technical overview of **Z-Dap-OH**, from its fundamental properties and synthesis to its strategic application in peptide chemistry and as a scaffold for the development of novel therapeutics, particularly antibacterial agents targeting the diaminopimelic acid (DAP) pathway.

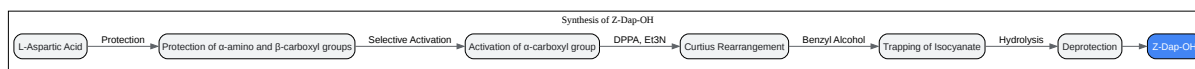
## Physicochemical Properties and Structural Attributes

**Z-Dap-OH**, also known by its synonyms N $\alpha$ -Z-L-2,3-Diaminopropionic acid and Z-Dpr-OH, is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap).<sup>[2][3]</sup> The presence of the benzyloxycarbonyl (Z) protecting group on the  $\alpha$ -amino group is crucial for its application in peptide synthesis, preventing unwanted polymerization and allowing for controlled, stepwise elongation of the peptide chain.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>14</sub> N <sub>2</sub> O <sub>4</sub>	--INVALID-LINK--[4]
Molecular Weight	238.24 g/mol	--INVALID-LINK--[4]
Appearance	White to off-white crystalline powder	--INVALID-LINK--[2][3]
Melting Point	~240 °C (decomposes)	--INVALID-LINK--[2]
Optical Activity	[α] <sub>D</sub> <sup>20</sup> -39±1°, c = 1% in 1 M HCl	--INVALID-LINK--[2]
Solubility	Soluble in dilute acid	--INVALID-LINK--[5]
CAS Number	35761-26-3	--INVALID-LINK--[4]

## Synthesis of Z-Dap-OH: A Practical Laboratory Protocol

While **Z-Dap-OH** is commercially available, an in-house synthesis can be advantageous for large-scale applications or when specific isotopic labeling is required. An efficient method for the synthesis of orthogonally protected 2,3-diaminopropionic acid derivatives starts from commercially available N(α)-Boc-Asp(OBn)-OH and utilizes a Curtius rearrangement to introduce the β-nitrogen.[6] The following protocol outlines a general procedure for the synthesis of Nα-Cbz-L-2,3-diaminopropionic acid.



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Caption: A generalized workflow for the synthesis of **Z-Dap-OH**.

### Experimental Protocol:

- **Protection of L-Aspartic Acid:** Begin with the protection of the  $\alpha$ -amino group of L-aspartic acid with a suitable protecting group that can be selectively removed later, such as the Boc group. The  $\beta$ -carboxyl group is typically protected as a benzyl ester.
- **Activation of the  $\alpha$ -Carboxyl Group:** The free  $\alpha$ -carboxyl group is then activated to facilitate the subsequent Curtius rearrangement. This can be achieved using reagents like diphenylphosphoryl azide (DPPA) in the presence of a base such as triethylamine ( $\text{Et}_3\text{N}$ ).
- **Curtius Rearrangement:** The activated carboxyl group undergoes a Curtius rearrangement upon gentle heating to form an isocyanate intermediate.
- **Trapping of the Isocyanate:** The isocyanate is then trapped in situ with benzyl alcohol to yield the Cbz-protected  $\beta$ -amino group.
- **Deprotection:** Finally, the protecting groups on the  $\alpha$ -amino and  $\beta$ -carboxyl groups are selectively removed under appropriate conditions to yield **Z-Dap-OH**. For instance, the Boc group can be removed with trifluoroacetic acid (TFA), and the benzyl ester can be cleaved by hydrogenolysis.

## Application in Peptide Synthesis: A Versatile Building Block

**Z-Dap-OH** is a cornerstone in the synthesis of peptides with unique structural features. Its utility spans both solution-phase and solid-phase peptide synthesis (SPPS).

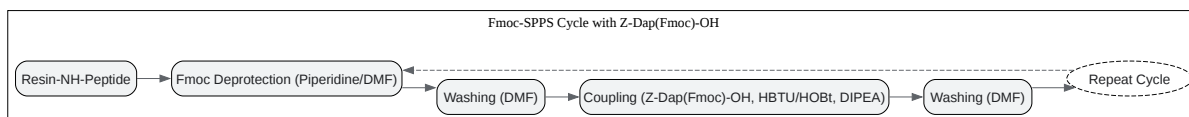
### Solution-Phase Peptide Synthesis

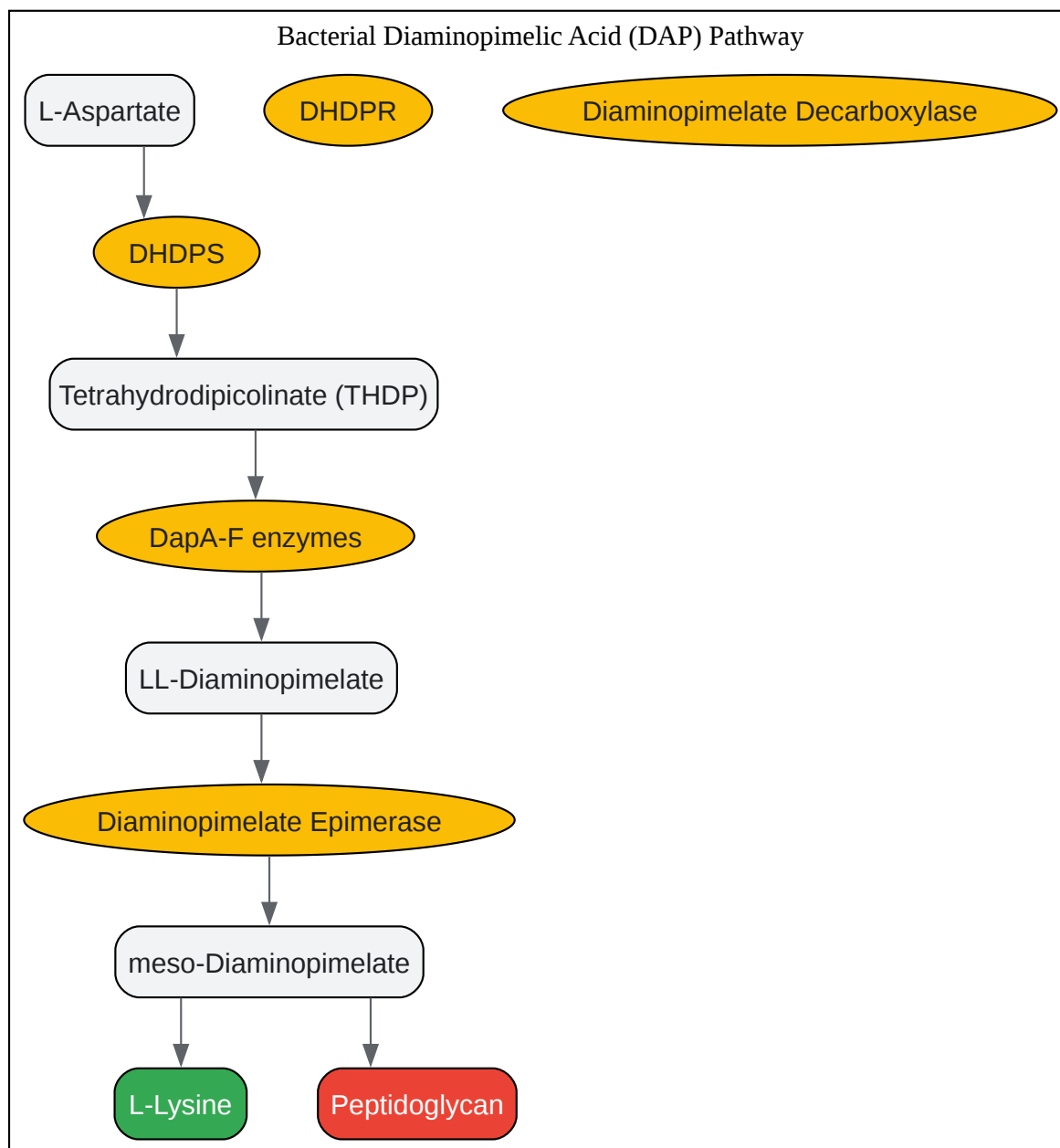
In solution-phase synthesis, the Z group serves as a reliable N-terminal protecting group that can be readily removed by catalytic hydrogenation.<sup>[2]</sup> This method is particularly useful for the large-scale synthesis of shorter peptides or peptide fragments.

### Solid-Phase Peptide Synthesis (SPPS)

The true versatility of **Z-Dap-OH** shines in SPPS, where the  $\beta$ -amino group can be orthogonally protected, typically with an Fmoc group, to create Z-Dap(Fmoc)-OH. This allows for the

selective deprotection and modification of the side chain while the peptide remains anchored to the solid support.





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